1-甲基-3-(三氟甲基)吡唑-4-硫醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "1-Methyl-3-(trifluoromethyl)pyrazole-4-thiol" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential as pharmaceutical agents. The trifluoromethyl group attached to the pyrazole ring can significantly affect the electronic properties of the molecule, potentially enhancing its biological activity or altering its chemical reactivity.

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. For instance, the synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) was catalyzed by 1,3,5-Tris(hydrogensulfato) benzene, which offers advantages such as excellent yields and eco-friendly conditions . Another approach involved the oxidative cyclization of 1-phenylhydrazono chromen-2-ones with copper acetate to yield 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones . Additionally, a Vilsmeier–Haack reaction approach was used to synthesize 3-{5-methyl-1-[2-methyl-3-(trifluoromethyl) phenyl/substituted phenyl]-1H-1,2,3-triazol-4-yl}-1-(aryl)-1H-pyrazole-4-carbaldehyde compounds, which displayed antimicrobial activities .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be elucidated using techniques such as X-ray diffraction and NMR spectroscopy. For example, the molecular and supramolecular structures of 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-one isomers were established by X-ray diffraction, revealing the conformation of the phenyl ring and the interactions that contribute to the supramolecular architecture . Quantum mechanical calculations and spectroscopic investigations have also been used to study the molecular structure of related compounds, such as 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl] benzene-1-sulfonamide .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, which can be used to further modify their structure and properties. The synthesis of 1-(2-thiazolyl)-5-(trifluoromethyl)pyrazole-4-carboxamides involved a multi-step reaction starting with the reaction of ethyl 2-ethoxymethylene-3-oxo-4,4,4-trifluorobutanoate with thiosemicarbazide . Additionally, the synthesis of novel regional isomers of 1-methyl-5-(trifluoromethyl)pyrazoles was achieved through original syntheses, highlighting the versatility of pyrazole chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be characterized using various analytical techniques. For instance, a novel pyrazole derivative was synthesized and characterized by elemental analysis, FT-IR, NMR, MS, UV–visible spectra, and X-ray diffraction studies . The thermal decomposition of the compound was studied by thermogravimetric analysis, and the molecular geometries and electronic structures were optimized using ab-initio methods . Nonlinear optical properties of pyrazole derivatives have also been discussed based on polarizability and hyperpolarizability values .

科学研究应用

1. 抗菌和抗炎特性

Kate 等人(2018 年)的一项研究合成了一系列化合物,包括 4-{[(Z)-(1,3-二苯基-1H-吡唑-4-基)亚甲基]氨基}-5-甲基-4H-1,2,4-三唑-3-硫醇,它们表现出优异的抗炎活性并且具有良好的抗氧化活性。这表明 1-甲基-3-(三氟甲基)吡唑-4-硫醇在开发抗菌和抗炎剂方面具有潜在用途 (Kate 等人,2018 年)。

2. 多种化合物的合成

Dalinger 等人(2013 年)探索了 3,4,5-三硝基吡唑衍生物的合成和反应性。他们的工作展示了吡唑衍生物(包括 1-甲基-3-(三氟甲基)吡唑-4-硫醇)在创造广泛的化合物方面的多功能性,这些化合物可能在各种应用中很有用 (Dalinger 等人,2013 年)。

3. 镇痛和抗氧化活性

Karrouchi 等人(2016 年)报道了含吡唑的 4-氨基-1,2,4-三唑衍生物的席夫碱的合成,它们表现出显著的镇痛和抗氧化特性。这强调了 1-甲基-3-(三氟甲基)吡唑-4-硫醇衍生物在疼痛管理和氧化应激减少方面的治疗潜力 (Karrouchi 等人,2016 年)。

4. 生物活性杂环系统的开发

Gotsulya(2020 年)专注于合成含有 1,2,4-三唑和吡唑的生物活性杂环系统,表明 1-甲基-3-(三氟甲基)吡唑-4-硫醇与具有潜在生物活性的化合物的产生相关 (Gotsulya,2020 年)。

5. 在锂离子电池中的应用

Von Aspern 等人(2020 年)合成了一种新型甲基化吡唑衍生物,用于锂离子电池的高电压应用,展示了吡唑衍生物(如 1-甲基-3-(三氟甲基)吡唑-4-硫醇)在先进储能技术中的实用性 (von Aspern 等人,2020 年)。

安全和危害

作用机制

Target of Action

The primary target of 1-Methyl-3-(trifluoromethyl)pyrazole-4-thiol is thiol protease . Thiol protease is an enzyme that cleaves IL-1 beta between an Asp and an Ala, releasing the mature cytokine which is involved in a variety of inflammatory processes . It plays a crucial role in defense against pathogens .

Mode of Action

It is known to interact with its target, thiol protease, and affect its function . This interaction results in the cleavage of IL-1 beta, leading to the release of the mature cytokine .

Biochemical Pathways

The compound affects the biochemical pathway involving the maturation of IL-1 beta . By interacting with thiol protease, it influences the cleavage of IL-1 beta, leading to the release of the mature cytokine . This cytokine is involved in various inflammatory processes, indicating that the compound may have a role in modulating inflammation .

Result of Action

The interaction of 1-Methyl-3-(trifluoromethyl)pyrazole-4-thiol with thiol protease leads to the cleavage of IL-1 beta and the release of the mature cytokine . This results in modulation of inflammatory processes, as IL-1 beta is involved in various such processes .

Action Environment

The action, efficacy, and stability of 1-Methyl-3-(trifluoromethyl)pyrazole-4-thiol can be influenced by various environmental factors. For instance, the compound reacts violently with water, liberating toxic gas . Therefore, the presence of water in the environment could potentially affect the compound’s stability and efficacy.

属性

IUPAC Name |

1-methyl-3-(trifluoromethyl)pyrazole-4-thiol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F3N2S/c1-10-2-3(11)4(9-10)5(6,7)8/h2,11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCTHQLYHFQAQDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C(F)(F)F)S |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F3N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

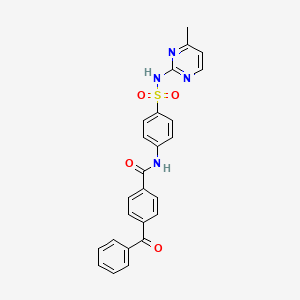

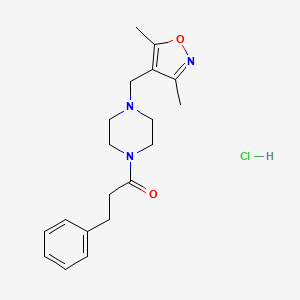

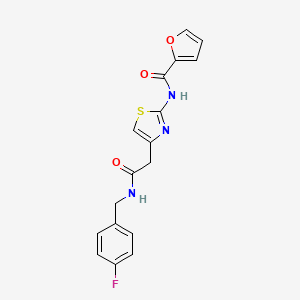

![(2,5-Dimethylfuran-3-yl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B3006139.png)

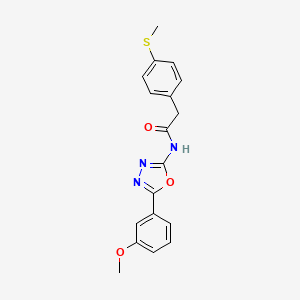

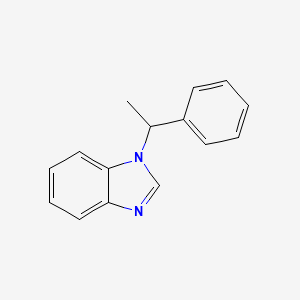

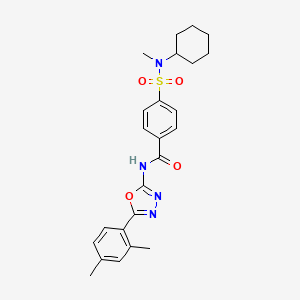

![2-Ethyl-3-methyl-1-[4-(2-phenylethyl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B3006145.png)

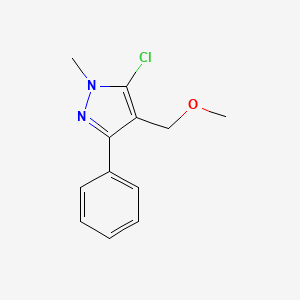

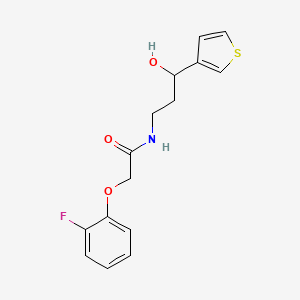

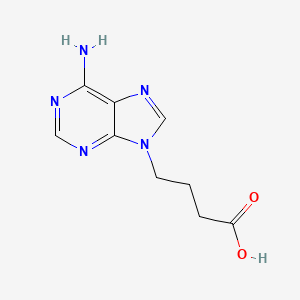

![N-(4-{[3-(trifluoromethyl)phenyl]sulfonyl}phenyl)acetamide](/img/structure/B3006146.png)

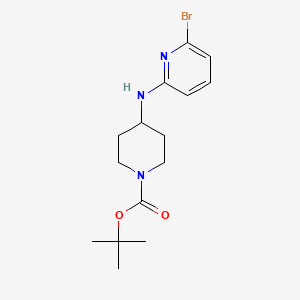

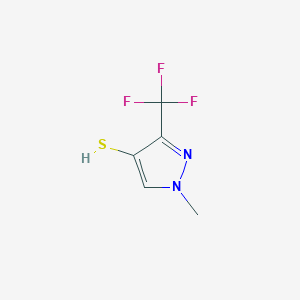

![2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)acetamide](/img/structure/B3006147.png)